![molecular formula C16H22N2O4S B15140379 N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine is a polypeptide compound containing sulfamide. It is primarily used in the synthesis of peptide-agent coupling compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine involves multiple steps. One common method includes the use of glycine and L-phenylalanine as starting materials. The reaction typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected glycine with L-phenylalanine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted polypeptides.
Wissenschaftliche Forschungsanwendungen
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine involves its ability to form stable peptide bonds. This property allows it to interact with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: This compound is similar in structure but contains a methyl ester group instead of a glycine residue.
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanine: This compound lacks the glycine residue and is used in different synthetic applications.
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine is unique due to its ability to form stable peptide bonds and its versatility in various chemical reactions. Its structure allows for the formation of complex peptide-agent coupling compounds, making it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C16H22N2O4S |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-16(2,3)22-15(21)18-12(14(23)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,23)(H,18,21)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
WJPBDKIXNHIGPN-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)NCC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


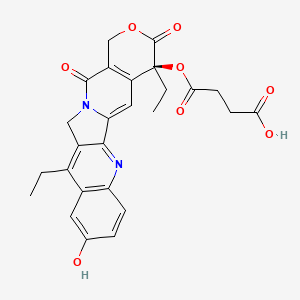
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
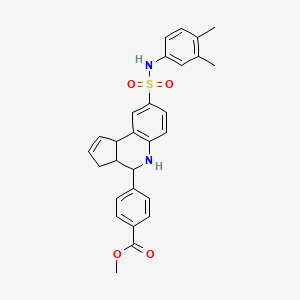

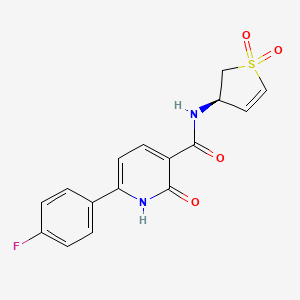

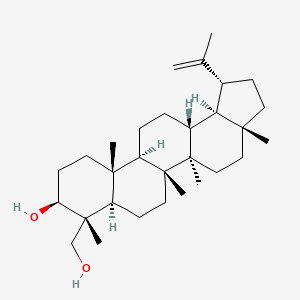
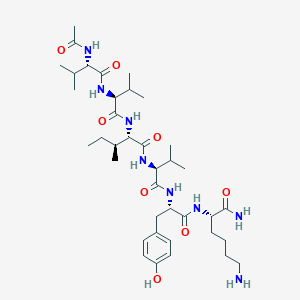
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
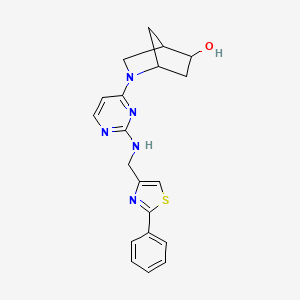
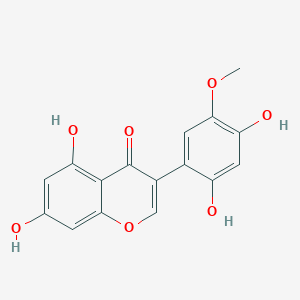

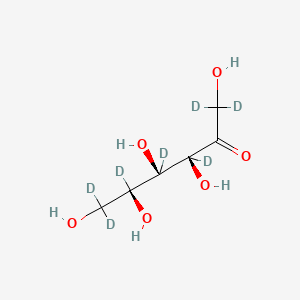
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
